4-(tert-ブトキシカルボニルアミノ)-2,6-ジメチルフェニルボロン酸

説明

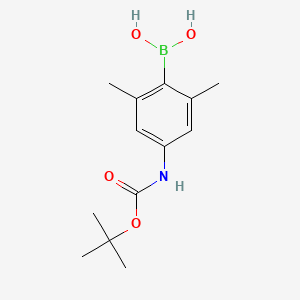

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with tert-butoxycarbonylamino and dimethyl groups

科学的研究の応用

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid has diverse applications in scientific research:

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dimethylphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

化学反応の分析

Types of Reactions

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds from Suzuki-Miyaura coupling.

作用機序

The mechanism of action of 4-(tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be selectively removed under acidic conditions .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Lacks the tert-butoxycarbonylamino and dimethyl groups, making it less sterically hindered and more reactive in certain contexts.

4-(tert-butoxycarbonylamino)phenylboronic acid: Similar structure but without the dimethyl groups, affecting its reactivity and steric properties.

2,6-dimethylphenylboronic acid: Lacks the tert-butoxycarbonylamino group, making it less versatile in protecting group strategies.

Uniqueness

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is unique due to the combination of the tert-butoxycarbonylamino group and the dimethyl groups on the phenyl ring. This combination provides both steric hindrance and protection, making the compound particularly useful in selective reactions and complex synthetic pathways .

生物活性

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications. This compound exhibits unique properties due to the presence of the boron atom, which allows for interactions with various biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C13H20BNO4

- Molecular Weight : 253.12 g/mol

- CAS Number : 53216485

Boronic acids, including 4-(tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction is primarily facilitated by the electrophilic nature of boron, allowing for the formation of stable complexes with hydroxyl-containing compounds. The biological implications of these interactions include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes by forming complexes that prevent substrate binding.

- Signal Transduction Modulation : Boronic acids can influence signaling pathways by interacting with proteins involved in cellular communication.

Biological Applications

- Anticancer Activity : Research indicates that boronic acids can serve as inhibitors of proteasomes and other cancer-related enzymes, potentially leading to apoptosis in cancer cells.

- Diabetes Management : Some studies suggest that derivatives of boronic acids may enhance insulin signaling pathways, providing a therapeutic avenue for diabetes treatment.

- Antiviral Properties : The compound's structure allows it to be explored as a potential inhibitor of viral proteases, which are critical for viral replication.

Case Studies

- HIV Protease Inhibition : A study demonstrated that a related boronic acid scaffold improved oxidative stability and maintained potency against HIV protease, suggesting that similar modifications could enhance the efficacy of 4-(tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid in antiviral applications .

- Protein Kinase Inhibition : Another investigation highlighted the use of boronic acids in developing selective inhibitors for protein kinases involved in cancer progression. The structural modifications in compounds like 4-(tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid could lead to enhanced selectivity and potency .

Comparative Analysis

特性

IUPAC Name |

[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-8-6-10(7-9(2)11(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCMLDOLGISAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681715 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-11-9 | |

| Record name | Carbamic acid, N-[4-borono-3,5-dimethylphenyl]-, C-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。